1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

Catalog No.
S13802148
CAS No.
M.F
C13H13N3O
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbald...

Product Name

1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

IUPAC Name

1-benzyl-5-cyclopropyltriazole-4-carbaldehyde

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c17-9-12-13(11-6-7-11)16(15-14-12)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2

InChI Key

DHJBAEGVYZVQRG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CC3=CC=CC=C3)C=O

1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C12H14N3OC_{12}H_{14}N_3O and its molecular weight is approximately 218.26 g/mol. The compound features a benzyl group and a cyclopropyl group attached to the triazole structure, specifically at the 1 and 5 positions, respectively. The aldehyde functional group is located at the 4 position of the triazole ring, which can influence its reactivity and biological activity.

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form imines or other compounds when reacted with amines.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Compounds containing triazole rings have been extensively studied for their biological activities. 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde may exhibit:

  • Antimicrobial Properties: Similar triazole derivatives have shown promising antimicrobial activity against various pathogens .
  • Anticancer Activity: Some studies suggest that triazole compounds can inhibit cancer cell proliferation and may be effective against certain cancer types .
  • Anti-inflammatory Effects: Triazole derivatives have been investigated for their potential anti-inflammatory properties.

The synthesis of 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde typically involves:

  • Formation of Triazole Ring: The initial step often includes the reaction of an appropriate azide with an alkyne in a copper-catalyzed click reaction to form the triazole ring.
  • Introduction of Benzyl and Cyclopropyl Groups: Subsequent reactions can introduce the benzyl and cyclopropyl substituents through nucleophilic substitution or coupling reactions.
  • Aldehyde Formation: Finally, oxidation of an alcohol intermediate or direct synthesis from suitable precursors leads to the formation of the aldehyde functional group.

1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its properties could be explored for developing new pesticides or herbicides.
  • Material Science: The compound may also find applications in developing novel materials with specific electronic or optical properties.

Research into the interaction of 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde with biological targets is essential for understanding its pharmacological potential. Studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound interacts with specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

Several compounds share structural similarities with 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehydeMethyl group instead of cyclopropylPotentially different biological activity profile
5-Cyclopropyl-1H-pyrazole-4-carbaldehydePyrazole ring instead of triazoleDifferent reactivity and selectivity
1-(4-Methoxyphenyl)-5-cyclopropyltriazoleSubstituted phenyl group at position 1Enhanced solubility and altered pharmacokinetics

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activities. Each variant's unique characteristics make them suitable for specific applications in medicinal chemistry and related fields.

Systematic Nomenclature and Molecular Architecture

The IUPAC name 1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde systematically describes the compound’s structure:

  • 1H-1,2,3-triazole: The parent heterocycle contains three nitrogen atoms at positions 1, 2, and 3, with one hydrogen atom remaining on the nitrogen at position 1.
  • Benzyl group: A phenylmethyl substituent ($$ \text{C}6\text{H}5\text{CH}_2 $$) is attached to the nitrogen at position 1.
  • Cyclopropyl group: A three-membered carbocyclic ring is bonded to position 5 of the triazole core.
  • Aldehyde: A formyl group ($$ -\text{CHO} $$) occupies position 4.

The molecular structure is further characterized by its planar triazole ring, which facilitates π-π stacking interactions, and the steric effects introduced by the cyclopropyl group. The aldehyde functional group enhances electrophilicity, enabling nucleophilic additions or condensations in synthetic applications.

Table 1: Key Structural Features of 1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

FeatureDescription
Molecular Formula$$ \text{C}{13}\text{H}{13}\text{N}_3\text{O} $$
Molecular Weight227.27 g/mol
Functional GroupsTriazole, benzyl, cyclopropyl, aldehyde
Hybridization$$ sp^2 $$-hybridized triazole ring; $$ sp^3 $$-hybridized cyclopropyl
Key Bond AnglesN-N-N: ~107°; C-N-N: ~142° (triazole ring)

Comparative Analysis of Analogous Structures

Structural analogs of this compound often differ in substituent patterns, which critically influence their chemical behavior. For example:

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde replaces the cyclopropyl group with a methyl group, reducing steric hindrance.
  • 4-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde lacks the benzyl substituent, altering solubility and reactivity.

These variations highlight how minor modifications can tailor properties for specific applications, such as optimizing pharmacokinetics or enhancing synthetic yield.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

227.105862047 g/mol

Monoisotopic Mass

227.105862047 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types